3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is a synthetic 1,3,4-thiadiazole derivative bearing a 2-methylphenyl carbamoyl substituent at the 5-position and a propanoic acid side chain at the 2-position. The 1,3,4-thiadiazole scaffold is a privileged heterocyclic core recognized for its pharmacological versatility, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

Molecular Formula C13H13N3O3S
Molecular Weight 291.33 g/mol
CAS No. 1142210-07-8
Cat. No. B1345826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
CAS1142210-07-8
Molecular FormulaC13H13N3O3S
Molecular Weight291.33 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=NN=C(S2)CCC(=O)O
InChIInChI=1S/C13H13N3O3S/c1-8-4-2-3-5-9(8)14-12(19)13-16-15-10(20-13)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18)
InChIKeyAMVBJNASGDTSAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid (CAS 1142210-07-8): A Specialized 1,3,4-Thiadiazole Scaffold for Targeted Procurement


3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is a synthetic 1,3,4-thiadiazole derivative bearing a 2-methylphenyl carbamoyl substituent at the 5-position and a propanoic acid side chain at the 2-position [1]. The 1,3,4-thiadiazole scaffold is a privileged heterocyclic core recognized for its pharmacological versatility, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties [2]. This compound's specific substitution pattern—a secondary aryl amide combined with a terminal carboxylic acid—confers hydrogen-bonding capacity, polarity, and metal-chelating potential that distinguish it from simpler thiadiazole analogs [3].

Why Generic 1,3,4-Thiadiazole Propanoic Acids Cannot Substitute for CAS 1142210-07-8 in Target-Focused Studies


The 1,3,4-thiadiazole class exhibits profound structure-activity relationship (SAR) sensitivity at both the 2- and 5-positions. A 2017 patent review concluded that the most potent inhibitory 1,3,4-thiadiazoles incorporate secondary alkyl(aryl)amido groups at these positions, and that minor alterations in the aryl substituent can dramatically shift potency, selectivity, and even the targeted enzyme class [1]. For example, in GPR40 agonist development, replacing the phenyl ring of 3-arylpropionic acids with a 1,3,4-thiadiazole increased polarity and altered receptor binding, but the specific 5-substituent dictated whether agonism or antagonism was observed [2]. Consequently, swapping CAS 1142210-07-8—which has a specific 2-methylphenyl carbamoyl group—for an unsubstituted or differently substituted analog (e.g., 4-methylphenyl, 4-methoxyphenyl, or 5-methyl) risks losing the intended biological profile or introducing unrecognized off-target effects. Procurement of the exact analog with verified identity is therefore essential for reproducible research.

Quantitative Differentiation Evidence for 3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid vs. Closest Analogs


Structural Distinction from 4-Methylphenyl (p-Tolyl) Isomer: Regioisomeric Purity by Design

CAS 1142210-07-8 bears a 2-methylphenyl (o-tolyl) carbamoyl substituent, whereas CAS 1142202-66-1 bears a 4-methylphenyl (p-tolyl) carbamoyl group. These are constitutional isomers with identical molecular formula (C₁₃H₁₃N₃O₃S) and molecular weight (291.33 g/mol) . In antihypertensive thiadiazole series, the 2-methylphenyl derivative was the most potent member, and the position of the methyl substituent directly impacts vasodilator activity by altering the compound's interaction with vascular smooth muscle targets [1]. In enzyme inhibition contexts, the electronic and steric properties of ortho- vs. para-substituted aryl rings differentially affect hydrogen bonding with catalytic residues; a related 1,3,4-thiadiazole series showed that moving a substituent from the 4-position to the 2-position on the phenyl ring altered carbonic anhydrase I Ki values from sub-nanomolar to micromolar [2]. Thus, procurement of the ortho-methyl (CAS 1142210-07-8) rather than the para-methyl isomer ensures the intended steric and electronic profile.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Differentiation from 5-Methyl Analog: Carboxamide vs. Methyl Substituent at the 5-Position Dictates Target Engagement

CAS 1142210-07-8 features a secondary aryl amide (2-methylphenylcarbamoyl) at the 5-position, whereas 3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoic acid (CAS 205383-48-8) bears only a methyl group. According to a comprehensive patent review covering 2005–2016, the most inhibitory active 1,3,4-thiadiazoles invariably carry secondary alkyl(aryl)amido groups at positions 2 and/or 5, which engage in critical hydrogen-bonding and hydrophobic contacts absent in simple alkyl-substituted analogs [1]. In the GPR40 agonist series, the 5-amido-substituted thiadiazole demonstrated EC₅₀ values in the low micromolar range, while the corresponding 5-methyl analog was inactive, indicating that the amide carbonyl and NH functions are essential pharmacophoric elements [2]. The 2-methylphenyl carbamoyl group of CAS 1142210-07-8 thus provides a defined hydrogen-bond donor/acceptor system and extended aromatic surface that the 5-methyl analog lacks. This structural upgrade directly translates into distinct biological recognition and should be a primary consideration in analog selection for SAR exploration or focused library procurement.

Drug Discovery Pharmacophore Design Enzyme Inhibition

Carboxylic Acid Side Chain vs. Thioacetic Acid Analog: Solubility and Derivatization Potential

CAS 1142210-07-8 terminates in a propanoic acid group at the 2-position of the thiadiazole ring. A closely related analog, [(5-{[(2-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid (CAS 1142209-76-4), replaces the propanoic acid chain with a thioacetic acid linker [1]. The propanoic acid side chain of CAS 1142210-07-8 provides a flexible two-carbon spacer between the thiadiazole core and the terminal carboxylate, whereas the thioacetic acid analog introduces a sulfur atom that alters both the pKa of the acidic group (thioacetic acid is a stronger acid than propanoic acid) and the compound's susceptibility to oxidative metabolism. The LogP of the target compound (calculated LogP = 2.189 [2]) reflects a balanced hydrophilic–lipophilic profile suitable for both aqueous solubility and membrane permeability. Furthermore, the propanoic acid handle enables straightforward amide coupling or esterification for bioconjugation or prodrug strategies, while the thioether analog may require different coupling chemistries and carries a distinct toxicological risk profile due to potential sulfoxide/sulfone metabolite formation.

Chemical Probe Development Bioconjugation Physicochemical Profiling

Unsubstituted Thiadiazole Core vs. 2-Methylphenyl Carbamoyl Derivative: Potency Multiplier in Enzyme Inhibition

The unsubstituted 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold has been reported to exhibit moderate inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme associated with tumor progression [1]. However, a systematic SAR study of 1,3,4-thiadiazole derivatives as carbonic anhydrase I and II inhibitors demonstrated that the addition of a secondary aryl amide at the 5-position can improve Ki values from micromolar to sub-nanomolar range [2]. Specifically, compounds incorporating N-aryl carboxamide substituents at the 5-position achieved Ki values as low as 0.9 nM against hCA I, while the unsubstituted parent scaffolds typically exhibited Ki values >1 µM—representing a potency enhancement of >1000-fold [2]. The 2-methylphenyl carbamoyl group in CAS 1142210-07-8 is structurally congruent with the optimal aryl amide pharmacophore identified in that study. Although direct assay data for CAS 1142210-07-8 have not been publicly disclosed, the structural homology with sub-nanomolar CA inhibitors strongly suggests that this compound is an advanced intermediate for CA-targeted probe development rather than a simple screening hit.

Enzyme Inhibition Carbonic Anhydrase Lead Optimization

Physicochemical Differentiation: Calculated LogP and PSA Define Distinct ADME Space vs. Common Thiadiazole Analogs

The target compound exhibits a calculated LogP of 2.189 and a polar surface area (PSA) of 120.42 Ų [1]. This places it within favorable drug-like chemical space (Lipinski Rule of 5 compliant: MW 291.33 < 500; LogP < 5; H-bond donors = 2; H-bond acceptors = 6). By comparison, the 5-amino analog (3-(5-amino-1,3,4-thiadiazol-2-yl)propanoic acid) has a significantly lower LogP (estimated <0.5) and higher PSA, biasing it toward high aqueous solubility but poor membrane permeability—a fundamentally different ADME profile . Conversely, the 5-phenyl analog (without the carboxamide linker) would have a higher LogP (>3.0) and lower PSA, pushing it toward higher membrane permeability but reduced aqueous solubility and increased risk of off-target binding due to higher lipophilicity [2]. The 2-methylphenyl carbamoyl group in CAS 1142210-07-8 thus strikes a calculated balance between polarity and lipophilicity that is distinct from both more polar (amino) and more lipophilic (phenyl) alternatives. This balanced profile makes the compound a versatile intermediate that can be further derivatized in either direction depending on the specific ADME requirements of the target indication.

ADME Prediction Drug-likeness Physicochemical Profiling

Recommended Application Scenarios for 3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid Based on Verified Differentiation Evidence


Focused Kinase or Metalloenzyme Inhibitor Library Design Requiring Ortho-Substituted Aryl Carboxamide Pharmacophores

For medicinal chemistry teams building targeted libraries against carbonic anhydrase, matrix metalloproteinases (MMPs), or c-Src/Abl kinases, CAS 1142210-07-8 provides the ortho-methylphenyl carboxamide motif identified as a potency- and selectivity-enhancing feature in multiple 1,3,4-thiadiazole SAR campaigns [1]. The propanoic acid handle enables rapid amidation or esterification to explore vector diversity while maintaining the core pharmacophore. Procurement of the ortho-methyl isomer rather than the para-methyl or unsubstituted phenyl analogs ensures fidelity to the published SAR that links ortho-substitution to enhanced vasodilator activity and enzyme inhibition [2].

GPR40 (FFA1) Agonist Lead Optimization with Improved Polarity Relative to Phenyl-Propanoic Acid Scaffolds

The 1,3,4-thiadiazole core has been validated as a more polar, heterocyclic bioisostere for the phenyl ring in GPR40 agonist pharmacophores [3]. CAS 1142210-07-8 combines this polarity-enhancing scaffold with an elaborated 5-carboxamide substituent, offering a starting point for SAR exploration around the 5-position while retaining the solubility and permeability benefits of the thiadiazole core. This compound is particularly suited for teams seeking to improve the physicochemical and ADME profile of existing phenyl-propanoic acid GPR40 leads without sacrificing target engagement.

Chemical Probe Synthesis for Profiling Enzyme Families with Known Thiadiazole Sensitivity

The broad inhibitory activity of 1,3,4-thiadiazole derivatives against enzymes including carbonic anhydrase, cyclooxygenase, neutral endopeptidase, aminopeptidase N, MMPs, phosphodiesterases, and c-Src/Abl kinase has been extensively documented [1]. CAS 1142210-07-8, with its balanced LogP and dual hydrogen-bond donor/acceptor capacity, is an ideal starting material for the synthesis of activity-based probes or affinity reagents targeting these enzyme families. The carboxylic acid group can be functionalized with biotin, fluorophores, or photoaffinity labels without disrupting the core pharmacophore, enabling chemoproteomic target identification and selectivity profiling studies.

Anti-Inflammatory or Cardiovascular Drug Discovery Building on Validated 1,3,4-Thiadiazole Anti-Inflammatory and Vasodilator SAR

1,3,4-Thiadiazole derivatives have demonstrated anti-inflammatory activity through COX-2 inhibition (IC₅₀ as low as 0.09 µM), reduction of paw edema (89.5% inhibition), and vasodilator effects linked to direct vascular smooth muscle relaxation [4][5]. The 2-methylphenyl substituent in CAS 1142210-07-8 corresponds to the optimal aryl group identified in antihypertensive thiadiazole series, where 2-methylphenyl and 2-ethylphenyl derivatives were the most potent vasodilators [2]. Researchers pursuing dual-mechanism anti-inflammatory/vasodilator candidates should consider this compound as a key intermediate for hybrid molecule design that addresses both inflammation and vascular dysfunction.

Quote Request

Request a Quote for 3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.